tert-Butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-(hydrazinecarbonyl)-2-methylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity of reagents, controlling reaction temperatures, and using industrial-grade solvents and equipment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxides of the hydrazinecarbonyl group.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperazine ring provides a scaffold that can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(4-(hydrazinecarbonyl)-2-methylphenyl)piperazine-1-carboxylate is unique due to the presence of the hydrazinecarbonyl group attached to a methylphenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-[4-(hydrazinecarbonyl)-2-methylphenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-12-11-13(15(22)19-18)5-6-14(12)20-7-9-21(10-8-20)16(23)24-17(2,3)4/h5-6,11H,7-10,18H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPNMLPQYIMRTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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